
Cyclopentasilane, decapropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentasilane, decapropyl- is a silicon-based compound with the chemical formula C30H70Si5 It is a member of the cyclopentasilane family, which consists of cyclic compounds containing silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentasilane, decapropyl- can be synthesized through a series of reactions starting from diphenyldichlorosilane. The process involves the following steps:
Formation of Decaphenylcyclopentasilane: Diphenyldichlorosilane reacts with lithium to form decaphenylcyclopentasilane.
Conversion to Decachlorocyclopentasilane: Decaphenylcyclopentasilane reacts with aluminum chloride in benzene, catalyzed by hydrogen chloride, to yield decachlorocyclopentasilane.
Hydrogenation: The chlorine atoms in decachlorocyclopentasilane are replaced by hydrogen using lithium aluminum hydride to produce cyclopentasilane.
Industrial Production Methods: Industrial production of cyclopentasilane, decapropyl- involves similar synthetic routes but on a larger scale. The key challenge in industrial production is the complex synthesis of the precursors and the hydrosilanes .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentasilane, decapropyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon oxides.
Reduction: Can be reduced to form simpler silanes.
Substitution: Undergoes substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air.
Reduction: Uses reducing agents such as lithium aluminum hydride.
Substitution: Involves reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Silicon oxides.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Cyclopentasilane, decapropyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Medicine: Investigated for use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of cyclopentasilane, decapropyl- involves its interaction with molecular targets and pathways. It primarily affects the electronic properties of materials by altering the conductance characteristics of silicon-based structures. The compound’s unique ring conformation and σ-delocalization properties play a significant role in its effects .
Comparaison Avec Des Composés Similaires
Cyclopentasilane: A cyclic compound of silicon and hydrogen with the chemical formula Si5H10.
Cyclohexasilane: Another cyclic silane with six silicon atoms.
Neopentasilane: A branched silane with different deposition properties.
Comparison: Cyclopentasilane, decapropyl- is unique due to its decapropyl substitution, which affects its physical and chemical properties. Compared to cyclopentasilane and cyclohexasilane, it has different conductance characteristics and deposition behaviors. Neopentasilane, while more challenging to deposit, yields better-quality films after processing .
Propriétés
Numéro CAS |
75199-62-1 |
|---|---|
Formule moléculaire |
C30H70Si5 |
Poids moléculaire |
571.3 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5-decapropylpentasilolane |
InChI |
InChI=1S/C30H70Si5/c1-11-21-31(22-12-2)32(23-13-3,24-14-4)34(27-17-7,28-18-8)35(29-19-9,30-20-10)33(31,25-15-5)26-16-6/h11-30H2,1-10H3 |
Clé InChI |
RAFPDOLBSGQXTL-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si]1([Si]([Si]([Si]([Si]1(CCC)CCC)(CCC)CCC)(CCC)CCC)(CCC)CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
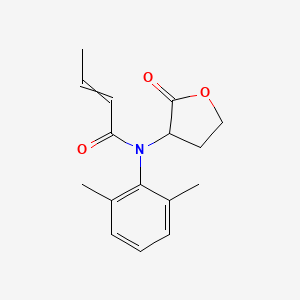
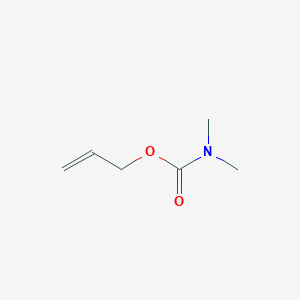

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)


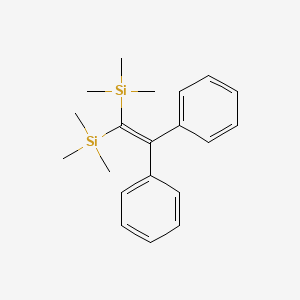

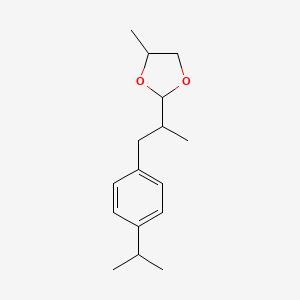

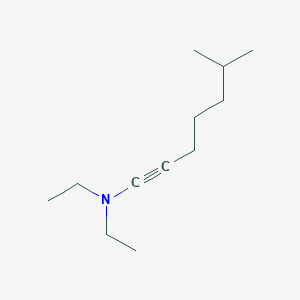
![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)
